Cas no 50342-32-0 (3-(2-pyridinylamino)-Propanenitrile)

3-(2-Pyridinylamino)-Propanenitrile is a versatile organic compound featuring a pyridine ring linked to a propanenitrile group via an amino bridge. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. The nitrile functionality offers potential for further derivatization, including hydrolysis to carboxylic acids or reduction to amines, while the pyridinylamino moiety enhances binding affinity in metal complexation. Its balanced polarity ensures moderate solubility in common organic solvents, facilitating handling in synthetic workflows. The compound’s stability under standard conditions and well-defined reactivity profile make it a practical building block for heterocyclic and fine chemical synthesis.
3-(2-pyridinylamino)-Propanenitrile structure
50342-32-0 structure
Product name:3-(2-pyridinylamino)-Propanenitrile
CAS No:50342-32-0
MF:C8H9N3
MW:147.17716
MDL:MFCD18384673
CID:1113171
PubChem ID:23199974

3-(2-pyridinylamino)-Propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-pyridinylamino)-Propanenitrile
    • 3-(pyridin-2-ylamino)propanenitrile
    • 3-(2-Pyridinylamino)propanenitrile
    • AKOS006220498
    • DTXSID501296152
    • A903560
    • 3-[(pyridin-2-yl)amino]propanenitrile
    • SCHEMBL19892745
    • 50342-32-0
    • N13320
    • MDL: MFCD18384673
    • Inchi: InChI=1S/C8H9N3/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,7H2,(H,10,11)
    • InChI Key: KGQSFRCJJNSMHL-UHFFFAOYSA-N
    • SMILES: C1=CC=NC(=C1)NCCC#N

Computed Properties

  • Exact Mass: 147.079647300g/mol
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 48.7Ų

3-(2-pyridinylamino)-Propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D588305-25g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
25g
$3490 2024-08-03
eNovation Chemicals LLC
D588305-5g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
5g
$1180 2025-02-19
eNovation Chemicals LLC
D588305-25g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
25g
$3490 2025-02-21
eNovation Chemicals LLC
D588305-10g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
10g
$1980 2025-02-21
eNovation Chemicals LLC
D588305-5g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
5g
$1180 2024-08-03
eNovation Chemicals LLC
D588305-10g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
10g
$1980 2024-08-03
eNovation Chemicals LLC
D588305-10g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
10g
$1980 2025-02-19
eNovation Chemicals LLC
D588305-1g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
1g
$685 2025-02-19
eNovation Chemicals LLC
D588305-25g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
25g
$3490 2025-02-19
eNovation Chemicals LLC
D588305-1g
3-[(pyridin-2-yl)amino]propanenitrile
50342-32-0 95%
1g
$685 2024-08-03

Additional information on 3-(2-pyridinylamino)-Propanenitrile

Recent Advances in the Study of 3-(2-Pyridinylamino)-Propanenitrile (CAS: 50342-32-0): A Comprehensive Research Brief

3-(2-Pyridinylamino)-Propanenitrile (CAS: 50342-32-0) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and mechanistic insights, positioning it as a promising candidate for therapeutic interventions. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

The compound 3-(2-pyridinylamino)-Propanenitrile is characterized by its unique structural features, which include a pyridine ring and a nitrile functional group. These moieties are known to interact with various biological targets, making the compound a valuable scaffold for the design of novel pharmaceuticals. Recent synthetic methodologies have focused on optimizing the yield and purity of this compound, with advancements in catalytic processes and green chemistry approaches. These developments have facilitated its broader application in preclinical studies.

In terms of biological activity, 3-(2-pyridinylamino)-Propanenitrile has demonstrated notable effects in modulating enzymatic pathways and receptor interactions. Studies have identified its potential as an inhibitor of specific kinases and proteases, which are critical targets in oncology and inflammatory diseases. Mechanistic investigations have revealed that the compound's nitrile group plays a pivotal role in its binding affinity and selectivity, offering insights for structure-activity relationship (SAR) optimization. These findings underscore the compound's versatility and therapeutic potential.

Recent preclinical evaluations have further highlighted the pharmacokinetic and pharmacodynamic properties of 3-(2-pyridinylamino)-Propanenitrile. Animal models have shown favorable bioavailability and tissue distribution, with minimal off-target effects. Additionally, its metabolic stability and low toxicity profile make it an attractive candidate for further development. Collaborative efforts between academic and industrial researchers are underway to explore its applications in combination therapies and targeted drug delivery systems.

Looking ahead, the future of 3-(2-pyridinylamino)-Propanenitrile research lies in translational studies and clinical trials. While the compound has shown promise in vitro and in vivo, rigorous testing in human subjects will be essential to validate its efficacy and safety. Furthermore, computational modeling and high-throughput screening are expected to play a pivotal role in identifying derivatives with enhanced therapeutic profiles. The integration of multidisciplinary approaches will be crucial for advancing this compound from the bench to the bedside.

In conclusion, 3-(2-pyridinylamino)-Propanenitrile (CAS: 50342-32-0) represents a compelling area of research in chemical biology and medicinal chemistry. Its synthetic accessibility, biological activity, and therapeutic potential make it a focal point for ongoing investigations. As the scientific community continues to unravel its mechanisms and applications, this compound is poised to contribute significantly to the development of next-generation pharmaceuticals. This research brief serves as a timely update on the latest advancements and future directions for this promising molecule.

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